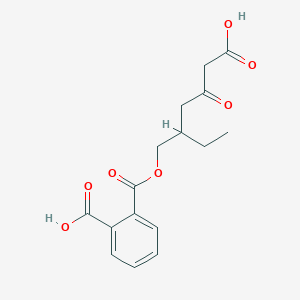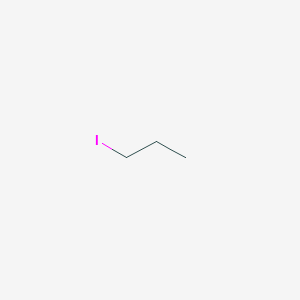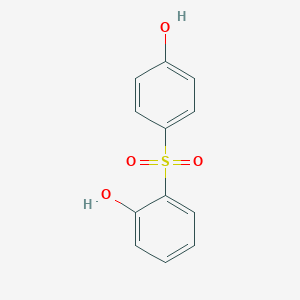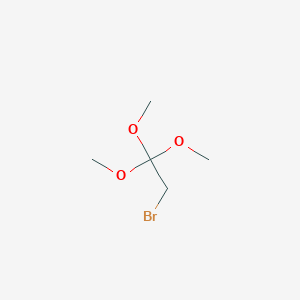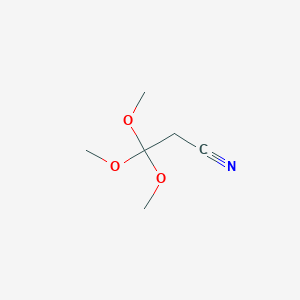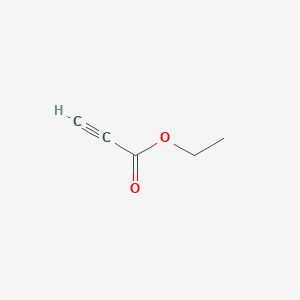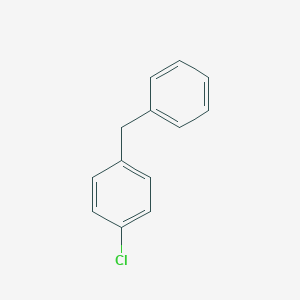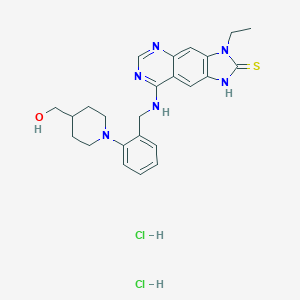
Thioquinapiperifil dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioquinapiperifil dihydrochloride is a potent, selective PDE-5 inhibitor . It shows a significant increase in cyclic GMP at 10 μM .
Synthesis Analysis
The synthesis of piperazine derivatives, which Thioquinapiperifil dihydrochloride is likely a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of Thioquinapiperifil dihydrochloride is C24H30Cl2N6OS . The average mass is 521.506 Da . The molecular structure of Thioquinapiperifil dihydrochloride is complex, with multiple nitrogen, oxygen, and sulfur atoms, which likely contribute to its biological activity .
Aplicaciones Científicas De Investigación
Phosphodiesterase-5 (PDE-5) Inhibition
Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5), with an IC50 of 0.074 nM . PDE-5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Sexual Enhancement Study
Thioquinapiperifil dihydrochloride has been used in sexual enhancement studies . This is due to its PDE-5 inhibitory activity, which can enhance erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.
Dietary Supplements
Thioquinapiperifil dihydrochloride can be found in dietary supplements . This is likely due to its potential benefits in sexual enhancement.
Platelet Aggregation Inhibition
In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner . This suggests potential applications in the prevention or treatment of thrombotic disorders.
Metabolic Profiling
Thioquinapiperifil dihydrochloride has been used in metabolic profiling studies . Liquid chromatography quadrupole time of flight mass spectrometry (LC-Q-TOF-MS) was conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil .
Toxicology Evaluation
The metabolites identified from the metabolic profiling of Thioquinapiperifil dihydrochloride may be useful for evaluating its toxicology . This knowledge can be applied to related forensic cases.
Mecanismo De Acción
Target of Action
Thioquinapiperifil dihydrochloride is a potent, selective, and non-competitive inhibitor of phosphodiesterase-5 (PDE-5) . The primary role of PDE-5 is to break down cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride prevents the breakdown of cGMP, leading to prolonged muscle relaxation .
Mode of Action
As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride binds to the enzyme and prevents it from breaking down cGMP . This results in an increase in cGMP levels, which in turn leads to prolonged smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by Thioquinapiperifil dihydrochloride is the cGMP pathway . Normally, cGMP induces smooth muscle relaxation, but it is quickly broken down by PDE-5. By inhibiting PDE-5, Thioquinapiperifil dihydrochloride allows cGMP to remain active for longer, leading to prolonged muscle relaxation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of Thioquinapiperifil dihydrochloride’s action is the prolongation of smooth muscle relaxation . This is achieved through the inhibition of PDE-5 and the subsequent increase in cGMP levels . In vitro studies have shown that Thioquinapiperifil dihydrochloride can inhibit platelet aggregation in a concentration-dependent manner .
Action Environment
The action of Thioquinapiperifil dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
Safety and Hazards
Propiedades
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNFHIWAHNADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioquinapiperifil dihydrochloride | |
CAS RN |
204077-66-7 |
Source


|
| Record name | Thioquinapiperifil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

